Absence of Target-Specific Biochemical IC50 Data for 2034567-68-3 Prevents Direct Potency Comparison with Co-Patent Oxalamide JAK Inhibitors
No primary research publication, patent example, or authoritative database record containing a quantitative IC50, Ki, or Kd value for N1-(2-cyanophenyl)-N2-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)oxalamide could be identified. In contrast, multiple prior-art oxalamide analogs from the same structural class—such as US9216999 Example 369 (BDBM198572) and Example 10 (BDBM198340)—have reported JAK1 IC50 values of 0.33 nM and 2.80 nM, respectively, under standardized LANCE Ultra ULight-JAK1 peptide assay conditions (pH 7.5, Carna Biosciences enzymes) [1][2]. Without analogous data for 2034567-68-3, any claim of superior or even comparable potency is unsupported.
| Evidence Dimension | JAK1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | US9216999 Example 369 (JAK1 IC50 = 0.33 nM); Example 10 (JAK1 IC50 = 2.80 nM) [1][2] |
| Quantified Difference | Cannot be calculated |
| Conditions | LANCE Ultra ULight-JAK1 peptide substrate; recombinant JAK1 (Carna Biosciences); pH 7.5 |
Why This Matters
Procurement for JAK-targeted screening requires verified potency; this data gap means 2034567-68-3 cannot be ranked against established in-class analogs.
- [1] BindingDB entry BDBM198572 (US9216999, Example 369): JAK1 IC50 = 0.33 nM, pH 7.5, LANCE Ultra ULight-JAK1 assay. Accessed May 2026. View Source
- [2] BindingDB entry BDBM198340 (US9216999, Example 10): JAK1 IC50 = 2.80 nM, pH 7.5, LANCE Ultra ULight-JAK1 assay. Accessed May 2026. View Source
